N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
N-[2-(5,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex molecule featuring a 5,8-dimethyl-2-oxoquinoline core linked via an ethyl chain to an indole moiety substituted with a pyrrolidinone-acetamide group. This hybrid architecture combines heterocyclic systems known for bioactivity, including quinoline (implicated in kinase inhibition) and indole (common in neurotransmitter and anticancer analogs) frameworks .
Properties
CAS No. |
893993-16-3 |
|---|---|
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C29H30N4O4/c1-18-9-10-19(2)26-22(18)15-20(28(36)31-26)11-12-30-29(37)27(35)23-16-33(24-8-4-3-7-21(23)24)17-25(34)32-13-5-6-14-32/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,30,37)(H,31,36) |
InChI Key |
OQGAQYNOWXIHAF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered interest in the scientific community due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological macromolecules. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo have been evaluated for their efficacy against various bacterial strains. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
| Compound | Target | IC50 (μM) |
|---|---|---|
| 13e | E. coli DNA gyrase | 0.0017 |
| 9e | MCF-7 cancer cells | 16.89 |
2. Anticancer Activity
The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce cytotoxicity in several cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves interference with cell cycle progression and apoptosis induction.
3. Anti-inflammatory Effects
Quinoline derivatives have been investigated for their anti-inflammatory effects as well. The compound may inhibit key inflammatory pathways by modulating the activity of specific enzymes involved in inflammation.
The mechanism of action for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo involves:
- Enzyme Inhibition : The compound can bind to and inhibit enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and repair.
- DNA Intercalation : It may intercalate into DNA strands, disrupting normal function and leading to cell death.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have documented the biological activity of related quinoline compounds:
- Cytotoxicity against MCF-7 Cells : A study found that derivatives like compound 9e exhibited potent cytotoxicity with an IC50 value of 16.89 μM against MCF-7 cells .
- Inhibition of EGFR : Another investigation reported that certain quinoline derivatives showed significant inhibition of the epidermal growth factor receptor (EGFR), a target in cancer therapy .
Recent Advances
Recent research has focused on modifying the quinoline structure to enhance its biological activity:
- Synthesis Variants : New structure-modified quinolinones have been synthesized and evaluated for their biological activities, revealing a diverse reactivity profile .
- Antimicrobial Testing : Quinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual quinoline-indole system, differentiating it from simpler 2-oxoindoline derivatives (Table 1). Key analogues include:
*Activity values from are reported as numerical metrics (exact parameter undefined but likely related to bioactivity or physicochemical properties).
- Quinoline vs. Aryl Substituents: The target’s quinoline moiety may enhance π-π stacking interactions compared to phenyl (, ID 2) or naphthyl (, ID 49) groups. Compound 50 in , with a quinolin-6-ylmethyl group, shows higher activity (5.849) than naphthalen-2-yl analogues (5.172), suggesting quinoline’s electronic effects improve target engagement .
- Pyrrolidinyl vs.
Physicochemical and Bioactivity Profiles
- For example, trifluoromethylphenyl-substituted indoles (ID 50) exhibit high activity (5.849), indicating electron-withdrawing groups may enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
